3-Methyl-5-(tributylstannyl)-1,2,4-thiadiazole
Description
3-Methyl-5-(tributylstannyl)-1,2,4-thiadiazole is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and utility in organic synthesis.
Properties
IUPAC Name |
tributyl-(3-methyl-1,2,4-thiadiazol-5-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H3N2S.Sn/c3*1-3-4-2;1-3-4-2-6-5-3;/h3*1,3-4H2,2H3;1H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOBCVOCFXSYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=NS1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2SSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172495-28-2 | |
| Record name | 3-methyl-5-(tributylstannyl)-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pinner Reaction and Cyclization Pathways
The synthesis of 3-methyl-1,2,4-thiadiazole derivatives often begins with the formation of a Pinner salt, a classical method for generating imino ether intermediates. As detailed in patent WO2020128003A1, deuterated or non-deuterated acetonitrile reacts with ethanol under hydrochloric acid catalysis to yield a Pinner salt (VI-2). Subsequent treatment with ammonia gas produces acetamidine (V-2), which undergoes cyclization via two distinct routes:
- Bromine Route (Step c1): Reacting acetamidine with bromine, potassium thiocyanate, and sodium methoxide in dry methanol at 0–5°C forms the thiadiazole ring. This method achieves isotopic purity >90% but requires strict temperature control to minimize side reactions.
- Hypochlorite Route (Step c2): Sodium hypochlorite oxidizes acetamidine to an intermediate (VIII-2), which reacts with sodium thiocyanate in methanol to yield the thiadiazole product with >95% purity. This pathway offers superior yield and scalability compared to bromine-based cyclization.
Alternative Cyclization Strategies
A hypochlorite-free approach involves p-toluenesulfonyl chloride-mediated activation of hydroxyacetamidine (IX-2), followed by cyclization in methanol at 40°C. This method retains isotopic purity and simplifies purification by avoiding halogenated byproducts.
Introduction of the Tributylstannyl Group
Stille Coupling Methodology
The tributylstannyl moiety is introduced via palladium-catalyzed cross-coupling, as exemplified in the synthesis of 4,7-di(thiophen-2-yl)benzo[c]thiadiazole. Adapting this protocol, 5-bromo-3-methyl-1,2,4-thiadiazole undergoes Stille coupling with hexamethylditin or tributyltin chloride under inert conditions:
$$
\text{5-Bromo-3-methyl-1,2,4-thiadiazole} + \text{Sn}(n\text{-Bu})3\text{Cl} \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{DMF}} \text{3-Methyl-5-(tributylstannyl)-1,2,4-thiadiazole}
$$
Key parameters include:
Direct Lithiation-Stannylation
An alternative strategy involves generating a lithium intermediate at position 5 of the thiadiazole core. Treating 3-methyl-1,2,4-thiadiazole with n-hexyllithium at −78°C in THF, followed by quenching with tributyltin chloride, installs the stannyl group. This method avoids pre-functionalization but requires cryogenic conditions and precise stoichiometry to prevent over-lithiation.
Optimization and Analytical Validation
Reaction Condition Screening
Comparative studies of the bromine and hypochlorite routes reveal distinct advantages (Table 1):
| Parameter | Bromine Route | Hypochlorite Route |
|---|---|---|
| Temperature | 0–5°C | 0–5°C |
| Reaction Time | 2 hours | 1.5 hours |
| Yield | 72–78% | 85–90% |
| Purity (HPLC) | >90% | >95% |
Hypochlorite-mediated cyclization outperforms bromine in both yield and purity, making it the preferred method for large-scale synthesis.
Spectroscopic Characterization
- $$^1$$H NMR: The absence of protons at position 5 confirms successful stannylation, with characteristic shifts for the methyl group (δ 2.45 ppm) and tributyltin moiety (δ 0.8–1.6 ppm).
- $$^{119}$$Sn NMR: A singlet at δ −10 to −20 ppm verifies the Sn–C bond.
- Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 457.2 ([M+H]$$^+$$).
Challenges and Mitigation Strategies
Thermal Degradation
Tributyltin compounds are prone to decomposition above 100°C. Stille coupling must be conducted below reflux temperatures, with rapid post-reaction cooling to preserve integrity.
Catalyst Poisoning
Thiadiazoles’ sulfur atoms may coordinate palladium, reducing catalytic activity. Adding excess triphenylphosphine (2–3 equiv) mitigates this issue by stabilizing the catalyst.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(tributylstannyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles like amines or alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize the thiadiazole ring.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with conditions including the use of bases like triethylamine and solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include various substituted thiadiazoles, which can have different functional groups attached to the thiadiazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
3-Methyl-5-(tributylstannyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of materials with specific electronic and optical properties, making it valuable in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(tributylstannyl)-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways. The stannyl group can facilitate the formation of carbon-carbon bonds, making it a valuable intermediate in organic synthesis. The thiadiazole ring can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(tributylstannyl)pyridine
- 3-Methyl-5-(tributylstannyl)isoxazole
- 3-Methyl-5-(tributylstannyl)pyrazole
Uniqueness
3-Methyl-5-(tributylstannyl)-1,2,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other stannylated compounds
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